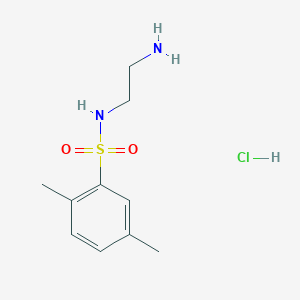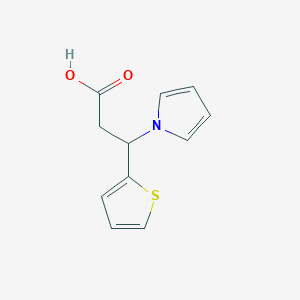
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid
概要
説明
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid (PTP) is an organic compound that belongs to the class of thiophene compounds. It is a cyclic compound that consists of a five-membered ring with two oxygen atoms and two sulfur atoms. PTP is an important building block for the synthesis of various organic compounds. It has been used in a wide range of applications, such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is not well understood. However, it is believed to act by forming a covalent bond with the target molecule. This covalent bond is formed by the sulfur atom in the 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid molecule and the oxygen atom in the target molecule. This covalent bond results in the formation of a new compound, which is then further metabolized by the body.
生化学的および生理学的効果
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer activity, which is thought to be due to its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant effects. In addition, 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been found to have antifungal and antibacterial activity.
実験室実験の利点と制限
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it an ideal starting material for various organic synthesis reactions. Additionally, it is relatively stable and non-toxic, making it safe to handle in the lab. However, it is not very soluble in water, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid. One possible direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop new synthetic methods for synthesizing 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid and its derivatives. Furthermore, research could be conducted to investigate the potential applications of 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid, such as its use in the synthesis of pharmaceuticals and materials for use in the electronics industry. Finally, research could be conducted to investigate the potential toxicity of 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid and its derivatives.
科学的研究の応用
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been found to have a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as thiophene-2-carboxylic acid and thiophene-2-carboxamides. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been used in the synthesis of materials for use in the electronics industry.
特性
IUPAC Name |
3-pyrrol-1-yl-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)8-9(10-4-3-7-15-10)12-5-1-2-6-12/h1-7,9H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRSAOIXKNWQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




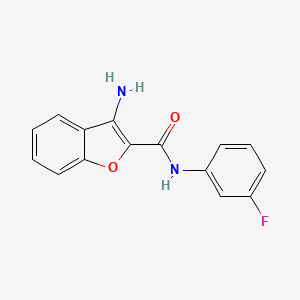
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
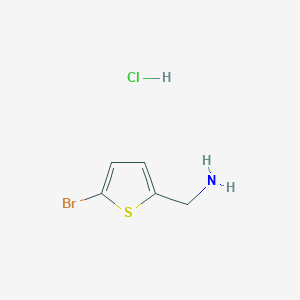
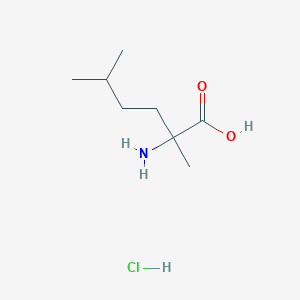
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
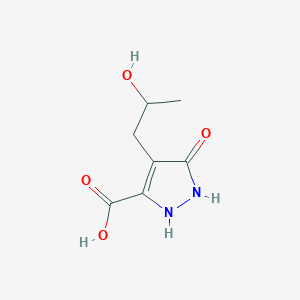
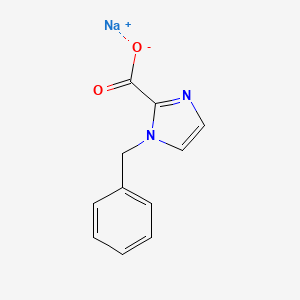
![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
